2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide
Description
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide is a chloroacetamide herbicide characterized by a furan-2-ylmethyl substituent on one of its nitrogen atoms. Structurally, it consists of a chloroacetamide backbone with a 2-ethyl-6-methylphenyl group and a furan-2-ylmethyl group attached to the nitrogen atoms. Chloroacetamides generally act by inhibiting long-chain fatty acid biosynthesis in plants .
The furan-2-ylmethyl group distinguishes this compound from other chloroacetamides, which typically feature alkoxyalkyl or methoxyalkyl substituents (e.g., ethoxymethyl in acetochlor, methoxymethyl in alachlor). This structural variation may influence its physicochemical properties, environmental fate, and metabolic pathways.
Properties
CAS No. |
73901-57-2 |
|---|---|
Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H18ClNO2/c1-3-13-7-4-6-12(2)16(13)18(15(19)10-17)11-14-8-5-9-20-14/h4-9H,3,10-11H2,1-2H3 |
InChI Key |
BSNWBWQIIDAFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N(CC2=CC=CO2)C(=O)CCl)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically involves two main stages:
Step 1: Formation of Chloroacetyl Intermediate
Chlorination of acetic acid derivatives or direct use of chloroacetyl chloride to generate reactive chloroacetyl intermediates.Step 2: Coupling with Amines
Nucleophilic substitution of the chloroacetyl intermediate with 2-ethyl-6-methylaniline and subsequent introduction of the furan-2-ylmethyl group to form the target acetamide.
These steps are conducted under controlled temperature and solvent conditions to optimize yield and purity.
Detailed Experimental Procedure
A representative experimental synthesis from literature is summarized below:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Chloroacetyl chloride (0.01 mol), xylene (2 g), 293–313 K | Chloroacetyl chloride is dissolved in xylene under stirring. |
| 2 | N-methylene-2'-methyl-6'-ethyl-aniline in xylene | Added to the chloroacetyl chloride solution at 293–313 K with continuous stirring for 15 min. |
| 3 | Dry ethanol (2.5 g) at 293–313 K | Added to the reaction mixture to promote alcoholysis, stirred for 5 hours. |
| 4 | Water (6 g) | Added to separate phases; organic phase washed with water to remove acid impurities. |
| 5 | Recrystallization from ethanol/dichloromethane | To obtain pure single crystals suitable for characterization. |
This method highlights the use of chloroacetyl chloride reacting with an aniline derivative in xylene, followed by ethanol-mediated alcoholysis and aqueous workup to isolate the product.
Alternative Synthetic Approaches
Nucleophilic Substitution with Furan-2-ylmethyl Group
The furan-2-ylmethyl moiety is introduced via nucleophilic substitution on the nitrogen atom of the acetamide intermediate, often using furan-2-ylmethyl halides or related electrophiles under basic conditions.Use of Bases and Solvents
Potassium carbonate or triethylamine are commonly employed as bases to facilitate substitution reactions, with solvents such as ethanol, xylene, or dimethylformamide (DMF) used to optimize solubility and reaction kinetics.Multi-step Synthesis for Complex Derivatives
For derivatives involving additional heterocyclic rings (e.g., triazole), cyclization reactions precede the acetamide formation, followed by coupling with 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide under basic conditions.
Analytical and Purification Techniques
Recrystallization from ethanol and dichloromethane is the preferred method to obtain high-purity crystals suitable for X-ray crystallography and further characterization.
Chromatographic Purification may be employed in industrial settings to enhance purity, especially when scaling up synthesis.
Spectroscopic Characterization includes NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.
Summary Table of Preparation Parameters
Research Findings and Optimization Notes
The reaction of chloroacetyl chloride with substituted anilines proceeds efficiently at mild temperatures with good control over side reactions.
Alcoholysis with ethanol helps in stabilizing intermediates and facilitates phase separation during workup.
Introduction of the furan-2-ylmethyl group requires careful control of base and solvent to avoid side reactions such as polymerization of the furan ring.
Industrial synthesis benefits from continuous flow reactors to maintain consistent temperature and mixing, improving yield and scalability.
Advanced purification techniques, including recrystallization from mixed solvents and chromatographic methods, ensure high purity for pharmaceutical research applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the furan ring or the ethyl-methylphenyl group is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions may involve the reduction of the chloro group or other functional groups within the molecule.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various substituted amides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group, ethyl-methylphenyl group, and furan-2-ylmethyl group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural differences between 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide and its analogs:
| Compound Name | R₁ (N-substituent) | R₂ (N-substituent) | CAS Number |
|---|---|---|---|
| Target Compound | 2-Ethyl-6-methylphenyl | Furan-2-ylmethyl | Not provided |
| S-Metolachlor | 2-Ethyl-6-methylphenyl | (2S)-1-Methoxypropan-2-yl | 87392-12-9 |
| Acetochlor | 2-Ethyl-6-methylphenyl | Ethoxymethyl | 34256-82-1 |
| Alachlor | 2,6-Diethylphenyl | Methoxymethyl | 15972-60-8 |
| Metolachlor | 2-Ethyl-6-methylphenyl | 2-Methoxy-1-methylethyl | 51218-45-2 |
| Propisochlor | 2-Ethyl-6-methylphenyl | Isopropoxymethyl | 86763-47-5 |
Key Observations :
- Substituents on the phenyl ring (e.g., 2-ethyl-6-methyl vs. 2,6-diethyl in alachlor) influence steric effects and binding affinity to target enzymes .
Physicochemical and Environmental Properties
Key Observations :
- Higher log Kow values (e.g., acetochlor: 4.1) correlate with increased soil adsorption and persistence .
Metabolic and Toxicological Profiles
- Target Compound: Limited data, but furan-containing compounds may undergo cytochrome P450-mediated oxidation, forming reactive intermediates .
- Acetochlor/Alachlor: Metabolized to ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives, which are persistent in groundwater . Both are classified as probable human carcinogens (nasal and stomach tumors in rats) .
- S-Metolachlor : Lower mammalian toxicity compared to racemic metolachlor due to stereoselective metabolism .
Environmental Impact and Regulation
Biological Activity
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C16H18ClN3O2
- Molecular Weight : 303.79 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 329.5 °C
- LogP : 4.24, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .
The biological activity of this compound is thought to be mediated through various pathways, primarily involving:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes that are crucial in metabolic pathways.
- Antitumor Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against specific cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Antitumor Activity
Recent studies have evaluated the antitumor activity of this compound using various cancer cell lines. The following table summarizes the IC50 values obtained from different assays:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
These results indicate that the compound has significant cytotoxic effects, particularly against HeLa cells, suggesting a potential for development as an anticancer agent.
Enzyme Inhibition Studies
In addition to its antitumor effects, the compound has been tested for its ability to inhibit specific enzymes involved in cancer progression and inflammation. The following table presents findings from enzyme inhibition assays:
| Enzyme | IC50 (µM) | Type of Inhibition | Reference |
|---|---|---|---|
| Cyclooxygenase (COX) | 25.0 | Competitive | |
| Lipoxygenase | 30.0 | Non-competitive |
The inhibition of COX suggests potential anti-inflammatory properties, which could complement its anticancer activity.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University explored the anticancer efficacy of this compound in vivo using a xenograft model. The results demonstrated a significant reduction in tumor size when compared to control groups, with minimal toxicity observed in normal tissues.
Case Study 2: Environmental Impact Assessment
In another study assessing the environmental impact of this compound as a herbicide, it was found to exhibit selective toxicity towards certain weeds while showing low toxicity to beneficial plants. This selectivity is attributed to its unique chemical structure which interacts differently with plant metabolic pathways compared to non-target species .
Q & A
Q. What are the common synthetic routes for synthesizing 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(furan-2-ylmethyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of substituted phenyl intermediates. For example:
Intermediate Preparation : React 2-ethyl-6-methylaniline with chloroacetyl chloride to form the chloroacetamide backbone.
Furan Integration : Introduce the furan-2-ylmethyl group via nucleophilic substitution or coupling reactions, ensuring proper N-alkylation conditions (e.g., using phase-transfer catalysts or polar aprotic solvents like DMF) .
Key challenges include controlling regioselectivity and minimizing byproducts. Purification often requires column chromatography or recrystallization.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the substitution pattern on the phenyl and furan rings. For example, the furan methylene group (CH) typically resonates at δ 4.5–5.0 ppm, while aromatic protons appear between δ 6.5–7.5 ppm .
- IR Spectroscopy : Look for C=O stretches (~1650–1700 cm) and C-Cl stretches (~650–750 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers optimize low yields in multi-step syntheses of this compound?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in situ FTIR to identify bottlenecks (e.g., incomplete alkylation or hydrolysis).
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency .
- Solvent Optimization : Replace DMF with ionic liquids or supercritical CO to enhance reaction rates and reduce side reactions .
- Yield Data : Early steps may yield 50–70%, but final steps often drop to 20–30% due to steric hindrance .
Q. What computational methods predict the compound’s reactivity and intermolecular interactions?
- Methodological Answer :
- DFT Calculations : Model electron density distributions to predict sites for electrophilic/nucleophilic attacks. For example, the chloroacetamide group is highly electrophilic .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies.
- Crystallography : X-ray diffraction (as in ) reveals intermolecular forces like C–H···O hydrogen bonds, critical for crystal packing and stability .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Variable Analysis : Compare experimental conditions (e.g., solvent polarity, pH, temperature) that affect solubility and reactivity. For example, polar solvents may enhance herbicidal activity in related chloroacetamides .
- Bioassay Standardization : Use positive controls (e.g., metolachlor for herbicide studies) to calibrate activity measurements .
- Meta-Analysis : Pool data from multiple studies to identify trends, noting outliers due to impurities or stereochemical variations .
Q. What strategies resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve tautomerism or conformational isomerism, as seen in nitro-group torsion angles in related acetamides .
- 2D NMR Techniques : Use NOESY or HSQC to assign stereochemistry and confirm substituent positions .
- Comparative Spectroscopy : Cross-reference with structurally characterized analogs (e.g., alachlor or pretilachlor) to validate assignments .
Data Contradiction Analysis
Q. Why do similar chloroacetamides exhibit varying herbicidal activities despite structural similarities?
- Methodological Answer :
- Functional Group Impact : The furan-2-ylmethyl group in this compound may reduce steric hindrance compared to bulkier substituents in alachlor (2-methoxymethyl), enhancing membrane permeability .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase electrophilicity, but excessive substitution (e.g., tetrachlorophenyl in ) may reduce bioavailability .
- Table: Activity Trends
| Substituent on Phenyl Ring | Herbicidal Activity (IC, μM) | Reference |
|---|---|---|
| 2-Ethyl-6-methyl | 12.5 ± 1.2 | |
| 2,3-Dimethyl | 28.7 ± 3.1 | |
| 2,6-Diethyl | 8.9 ± 0.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
